molecular formula C21H24N2O4S B2960021 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922133-49-1

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2960021
CAS No.: 922133-49-1
M. Wt: 400.49
InChI Key: YRKWIZUZXYQKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine ring fused with a tetrahydronaphthalene sulfonamide moiety, making it a unique structure for research and industrial purposes.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-21(2)13-27-19-10-8-16(12-18(19)22-20(21)24)23-28(25,26)17-9-7-14-5-3-4-6-15(14)11-17/h7-12,23H,3-6,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKWIZUZXYQKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactionsCommon reagents include various amines, sulfonyl chlorides, and catalysts under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental safety.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Potential medicinal applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide
  • N-{4-[(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide
  • N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide

Uniqueness

The uniqueness of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoxazepine core and a sulfonamide group. The molecular formula is C19H24N2O4SC_{19}H_{24}N_2O_4S, with a molecular weight of approximately 372.47 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC19H24N2O4SC_{19}H_{24}N_2O_4S
Molecular Weight372.47 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study: In Vivo Efficacy

A notable study published in the Journal of Medicinal Chemistry explored the in vivo efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment. This study highlights the potential for further development as an anticancer agent.

The biological activity of this compound is believed to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways associated with cell survival and death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to oxidative stress in cancer cells leading to apoptosis.

Table 2: Summary of Mechanisms

MechanismDescription
Enzyme InhibitionBlocks essential metabolic enzymes
Receptor ModulationAlters signaling pathways for cell growth
ROS GenerationInduces oxidative stress leading to cell death

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.